1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine
Description
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine is a bicyclic amine featuring a cyclopentane ring fused to a substituted phenyl group. The phenyl ring is substituted with chlorine at the 3-position and fluorine at the 4-position (meta and para positions, respectively). Its molecular formula is C₁₂H₁₄ClFN, with a molar mass of 238.7 g/mol (calculated). The compound is structurally characterized by its cyclopentane ring, which introduces steric bulk and conformational constraints compared to simpler aromatic amines. It is listed under CAS 143328-21-6 and is commercially available through multiple suppliers, with synonyms such as [1-(3-Chlorophenyl)cyclopentyl]methanamine and MFCD09904044 .
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15ClFN/c13-10-7-9(3-4-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
JWEABFPYSSAXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride
- Structure : Differs in the position of chlorine (2-position) and fluorine (4-position) on the phenyl ring.
- Molecular Formula : C₁₂H₁₄ClFN·HCl (as hydrochloride salt).
- Key Differences : The ortho-chloro substituent may increase steric hindrance and alter electronic effects compared to the meta-chloro analog. This positional isomerism could impact binding affinity in receptor-targeted applications .
1-(3-Chlorophenyl)cyclopentanemethanamine
- Structure : Lacks the fluorine substituent at the 4-position.
- Molecular Formula : C₁₂H₁₅ClN.
- This compound (CAS 143328-21-6) is a closer analog but may exhibit reduced hydrogen-bonding capacity .
Ring-System Variants
1-(3-Chloro-4-fluorophenyl)methanamine
- Structure : Lacks the cyclopentane ring, simplifying the structure to a benzylamine derivative.
- Molecular Formula : C₇H₇ClFN.
- Key Differences : The absence of the cyclopentane ring reduces steric bulk and conformational rigidity, likely increasing solubility but decreasing target selectivity. Experimental data suggest lower lipophilicity (clogP ≈ 2.1) compared to the cyclopentane-containing analog (clogP ≈ 3.5) .
1-[4-(Trifluoromethyl)phenyl]cyclopropanemethanamine
- Structure : Cyclopropane ring instead of cyclopentane; trifluoromethyl substituent at the 4-position.
- Molecular Formula : C₁₁H₁₂F₃N.
- The trifluoromethyl group is strongly electron-withdrawing, which may improve metabolic stability but reduce bioavailability. Storage conditions (2–8°C) suggest higher sensitivity to degradation compared to cyclopentane analogs .
Halogen and Functional Group Modifications
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine
- Structure : Ethyl linker between the cyclopentane and phenyl ring; fluorine at the 3-position.
- Molecular Formula : C₁₃H₁₈FN.
1-(3-Cyclopropyl-4-fluorophenyl)methanamine
- Structure : Cyclopropyl group at the 3-position of the phenyl ring.
- Molecular Formula : C₁₀H₁₂FN.
- Key Differences : The cyclopropyl group introduces steric and electronic effects distinct from halogens, possibly modulating interactions with hydrophobic binding sites .
Data Table: Structural and Physicochemical Comparison
Research Implications
- Bioactivity : Cyclopentane-containing analogs (e.g., 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine) are hypothesized to exhibit enhanced CNS penetration due to increased lipophilicity .
- Synthetic Accessibility : Compounds with cyclopropane rings (e.g., 1-[4-(trifluoromethyl)phenyl]cyclopropanemethanamine) may require specialized synthetic routes to manage ring strain .
- Structure-Activity Relationships (SAR): The 4-fluoro substituent in the target compound likely improves metabolic stability compared to non-fluorinated analogs, as seen in related fluorinated pharmaceuticals .
Biological Activity
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14ClF
- Molecular Weight : 229.69 g/mol
- IUPAC Name : 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine
The compound features a cyclopentane ring connected to a chlorofluorophenyl group, which may influence its interaction with biological targets.
Research indicates that 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine may act through various mechanisms:
- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity
The biological activity of 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models. |
| Neuroprotective | May offer neuroprotective benefits, particularly in models of neurodegeneration. |
| Anti-inflammatory | Shows promise in reducing inflammation in preclinical studies. |
Case Studies
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
- Neuroprotection : In vitro studies indicated that 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Research involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetics of 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability.
- Metabolism : Initial studies suggest hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine, with metabolites being monitored for safety assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
